Cas no 67896-18-8 (2-(azetidin-1-yl)ethan-1-ol)

2-(azetidin-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(Azetidin-1-yl)ethanol
- 1-Azetidineethanol
- 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
- N-(2-Hydroxyethyl)azetidine
- 2-(Azetidin-1-yl)ethan-1-ol
- ZVZDSUOAJCQVDF-UHFFFAOYSA-N
- 0462AC
- AK116274
- A854179
- 67896-18-8
- MFCD09743797
- AKOS006331671
- SY105757
- AMY37413
- AS-58143
- EN300-322514
- SCHEMBL378213
- Azetidine-1-ethanol
- DTXSID40712271
- CS-D0268
- SB50697
- 2-(azetidin-1-yl)ethan-1-ol
-
- MDL: MFCD09743797
- インチ: 1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2
- InChIKey: ZVZDSUOAJCQVDF-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 101.084063974g/mol
- どういたいしつりょう: 101.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 52
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.041±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 164.1±13.0 ºC (760 Torr),
- フラッシュポイント: 74.4±18.5 ºC,
- ようかいど: 可溶性(746 g/l)(25ºC)、
- PSA: 23.47000
- LogP: -0.37770
2-(azetidin-1-yl)ethan-1-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD140999)
2-(azetidin-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322514-5g |
2-(azetidin-1-yl)ethan-1-ol |
67896-18-8 | 95% | 5g |
$1290.0 | 2023-09-04 | |
Ambeed | A137403-1g |
2-(Azetidin-1-yl)ethanol |
67896-18-8 | 95% | 1g |
$175.0 | 2025-02-24 | |
Chemenu | CM200180-1g |
N-(2-Hydroxyethyl)azetidine |
67896-18-8 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-322514-0.1g |
2-(azetidin-1-yl)ethan-1-ol |
67896-18-8 | 95% | 0.1g |
$98.0 | 2023-09-04 | |
Enamine | EN300-322514-0.25g |
2-(azetidin-1-yl)ethan-1-ol |
67896-18-8 | 95% | 0.25g |
$139.0 | 2023-09-04 | |
Enamine | EN300-322514-2.5g |
2-(azetidin-1-yl)ethan-1-ol |
67896-18-8 | 95% | 2.5g |
$659.0 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A838929-250mg |
2-(Azetidin-1-yl)ethanol |
67896-18-8 | 98% | 250mg |
¥1,416.00 | 2022-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG028-50mg |
2-(azetidin-1-yl)ethan-1-ol |
67896-18-8 | 95% | 50mg |
511.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG028-200mg |
2-(azetidin-1-yl)ethan-1-ol |
67896-18-8 | 95% | 200mg |
1278.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D382034-5g |
N-(2-Hydroxyethyl)azetidine |
67896-18-8 | 95% | 5g |
$1490 | 2024-05-24 |
2-(azetidin-1-yl)ethan-1-ol 関連文献
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
2-(azetidin-1-yl)ethan-1-olに関する追加情報
Recent Advances in the Application of 2-(Azetidin-1-yl)ethan-1-ol (CAS: 67896-18-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(azetidin-1-yl)ethan-1-ol (CAS: 67896-18-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug design and synthesis. This heterocyclic alcohol, featuring an azetidine ring, serves as a crucial building block in the development of novel therapeutic agents. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including neurological disorders, infectious diseases, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(azetidin-1-yl)ethan-1-ol as a scaffold for designing potent inhibitors of bacterial enzymes. The researchers demonstrated that derivatives of this compound exhibited strong inhibitory activity against β-lactamases, enzymes responsible for antibiotic resistance in pathogenic bacteria. The study's findings suggest that 2-(azetidin-1-yl)ethan-1-ol-based compounds could pave the way for new antibiotics to combat multidrug-resistant infections.
In the field of neuroscience, a recent preprint on bioRxiv reported the synthesis and evaluation of 2-(azetidin-1-yl)ethan-1-ol derivatives as potential modulators of GABAA receptors. The study found that certain structural modifications of the compound led to enhanced binding affinity and selectivity for specific receptor subtypes, offering promising avenues for developing novel anxiolytic and anticonvulsant drugs. These findings align with the growing interest in azetidine-containing compounds as privileged structures in central nervous system (CNS) drug discovery.
From a synthetic chemistry perspective, innovative methodologies for the efficient production of 2-(azetidin-1-yl)ethan-1-ol have been developed. A 2024 paper in Organic Process Research & Development described a continuous-flow synthesis approach that significantly improved the yield and purity of the compound while reducing production costs. This technological advancement is particularly relevant for scaling up the manufacturing of 2-(azetidin-1-yl)ethan-1-ol-derived pharmaceuticals.
The pharmacokinetic properties of 2-(azetidin-1-yl)ethan-1-ol derivatives have also been investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition revealed that these compounds generally exhibit favorable metabolic stability and blood-brain barrier penetration, making them attractive candidates for further drug development. However, the studies also noted structure-dependent variations in clearance rates, emphasizing the need for careful optimization of molecular structures.
Looking forward, the unique structural features of 2-(azetidin-1-yl)ethan-1-ol continue to inspire innovative applications in medicinal chemistry. Current research trends suggest growing interest in its use for developing targeted protein degraders (PROTACs) and covalent inhibitors. The compound's ability to serve as a versatile linker between pharmacophores while maintaining favorable physicochemical properties positions it as a valuable tool in modern drug discovery pipelines.
67896-18-8 (2-(azetidin-1-yl)ethan-1-ol) 関連製品
- 3238-75-3(2-Dipropylamino-ethanol)
- 6735-35-9(N-Propyldiethanolamine)
- 35995-21-2(1-Ethylazetidin-3-ol)
- 4985-85-7(N-(3-Aminopropyl)diethanolamine)
- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)
- 1082869-55-3(4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine)
- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)
- 946295-36-9(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,5-dimethoxybenzene-1-sulfonamide)
- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)
- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)
